molecular formula C14H18FNO2 B7858217 Methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate

Methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B7858217
M. Wt: 251.30 g/mol
InChI Key: NSHODWLKRZSGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate is a piperidine-based compound serving as a valuable chemical building block in medicinal chemistry and drug discovery research. The piperidine ring is a privileged scaffold in pharmacology, with derivatives demonstrating a wide range of biological activities, including analgesic, local anesthetic, antidepressant, anti-cancer, antibacterial, and antifungal properties . This specific ester is a key synthetic intermediate for the development of novel therapeutic agents. Its structure, featuring the piperidine-4-carboxylate core, is frequently employed in the synthesis of heterocyclic amino acids and other complex molecules designed for DNA-encoded libraries and diversity-oriented synthesis . Research into closely related analogues, such as N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103), highlights the potential of this chemotype. ACP-103 is a well-characterized 5-hydroxytryptamine (5-HT2A) receptor inverse agonist with an antipsychotic-like behavioral profile, demonstrating the relevance of such structures in developing central nervous system (CNS) therapeutics . The compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-18-14(17)11-6-8-16(9-7-11)10-12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHODWLKRZSGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The synthesis typically begins with the preparation of the piperidine-4-carboxylate core. A common method involves the cyclization of δ-valerolactam derivatives under basic conditions. For example, treatment of δ-valerolactam with methyl chloroformate in the presence of triethylamine yields methyl piperidine-4-carboxylate. Alternative routes employ Dieckmann cyclization of diethyl 3-aminopimelate, though this method requires stringent temperature control to avoid side reactions.

Introduction of the 2-Fluorobenzyl Group

The 2-fluorobenzyl moiety is introduced via nucleophilic substitution or alkylation reactions. In one approach, methyl piperidine-4-carboxylate reacts with 2-fluorobenzyl bromide in acetonitrile using potassium carbonate as a base. This reaction proceeds at 80°C for 12 hours, achieving a 68% yield (Table 1). Competing pathways, such as over-alkylation or ester hydrolysis, are mitigated by maintaining anhydrous conditions and stoichiometric control.

Table 1: Alkylation Conditions and Yields

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3Acetonitrile801268
NaHTHF60872
DBUDMF100665

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysts to couple prefunctionalized piperidine intermediates with 2-fluorophenylboronic acids. A representative procedure involves:

  • Protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Performing Suzuki-Miyaura coupling between Boc-protected methyl piperidine-4-carboxylate-3-boronate and 2-fluorobenzyl bromide using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (3:1).

  • Deprotecting the Boc group with trifluoroacetic acid (TFA) in dichloromethane.

This method achieves 85% yield with >95% purity, as confirmed by HPLC analysis.

Fluorine-Directed Lithiation

The 2-fluorophenyl group directs lithiation at the methyl position, enabling subsequent functionalization. Key steps include:

  • Treating 2-fluorotoluene with n-butyllithium at −78°C to generate the benzyllithium intermediate.

  • Quenching with methyl piperidine-4-carboxylate-1-carbonyl chloride to form the desired product.

This method offers superior regioselectivity but requires cryogenic conditions and specialized equipment.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for exothermic steps such as the alkylation reaction. A two-stage system operates as follows:

  • Stage 1 : Mixing methyl piperidine-4-carboxylate and 2-fluorobenzyl bromide in a T-shaped mixer at 25°C.

  • Stage 2 : Passing the mixture through a heated tubular reactor (80°C, residence time = 30 minutes).

This setup achieves 92% conversion with a throughput of 1.2 kg/hour, reducing byproduct formation compared to batch processes.

Purification Techniques

Industrial purification leverages simulated moving bed (SMB) chromatography to separate the product from unreacted starting materials and regioisomers. Optimal conditions use a Chiralpak IC column with heptane/ethanol (90:10) as the mobile phase, yielding 99.5% purity.

Comparative Analysis of Synthetic Strategies

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Classical Alkylation6895Moderate12
Palladium Catalysis8599High28
Continuous Flow9299.5Industrial8

The continuous flow method emerges as the most cost-effective and scalable approach, though palladium catalysis remains valuable for high-purity applications.

Mechanistic Insights and Side Reactions

Competing Ester Hydrolysis

Under basic conditions, the methyl ester group undergoes partial hydrolysis to the carboxylic acid. This side reaction is minimized by:

  • Using weakly basic conditions (pH 8–9).

  • Adding molecular sieves to absorb water.

Regioisomer Formation

Improper stoichiometry or excessive heating leads to bis-alkylation at the piperidine nitrogen. Kinetic studies show that maintaining a 1:1 molar ratio of piperidine to 2-fluorobenzyl bromide suppresses this pathway .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

Methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals targeting infectious diseases and cancer. Its structural features allow for modifications that can lead to the development of novel therapeutic agents. For example, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to interact with specific cellular pathways involved in tumor growth.

Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors. It has been investigated for its potential antidepressant properties, leveraging its structural similarities to known psychoactive compounds. The interactions may involve modulation of neurotransmitter systems, which are critical in regulating mood and behavior.

Chemical Synthesis

In organic synthesis, this compound is utilized as a building block for creating more complex molecules. Its reactivity allows chemists to explore diverse synthetic pathways, contributing to the development of new materials and bioactive compounds .

Several studies have documented the applications and effects of this compound:

  • Antidepressant Activity : A study explored its binding affinity to neurotransmitter receptors, suggesting potential antidepressant effects due to its structural characteristics that resemble known psychoactive compounds.
  • Anticancer Properties : Research indicated that derivatives of this compound exhibited significant activity against various cancer cell lines, suggesting its role as a precursor for developing anticancer drugs .
  • Synthetic Pathways : Investigations into synthetic routes have demonstrated efficient methods for producing this compound, highlighting its utility in generating other bioactive molecules through straightforward chemical transformations .

Mechanism of Action

The mechanism of action of Methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate (Target) 2-fluorobenzyl, methyl ester C₁₄H₁₆FNO₂ 265.28 High lipophilicity; potential CNS activity
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate 2,2-difluoroethyl, methyl ester C₉H₁₅F₂NO₂ 207.22 Compact fluorinated alkyl chain; improved solubility
Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate 2-chloro-6-fluorobenzyl, methyl ester C₁₄H₁₆ClFNO₂ 285.74 Increased electronegativity; halogen synergy
Ethyl 1-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate 5-bromo-dioxoindolyl, ethyl ester C₁₇H₁₈BrN₂O₄ 410.24 Bromine-enhanced steric bulk; acid pKa ~6.43
Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate 3-bromobenzoyl, methyl ester C₁₄H₁₆BrNO₃ 326.19 Aromatic ketone; high boiling point (431.4°C)

Functional Group Impact

  • Fluorine vs. Chlorine/Bromine: The 2-fluorobenzyl group in the target compound offers moderate electronegativity and lipophilicity, favoring blood-brain barrier (BBB) penetration. In contrast, the 2-chloro-6-fluorobenzyl analog () combines halogen atoms for enhanced receptor binding via polar interactions .
  • Ester Group Variations :

    • Methyl esters (target compound, ) are more metabolically stable than ethyl esters (), which may undergo slower hydrolysis .
  • Aromatic vs. Aliphatic Substituents :

    • The 3-bromobenzoyl group () introduces a ketone moiety, altering electronic properties and increasing boiling point (431.4°C) compared to benzyl-substituted analogs .

Biological Activity

Methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate is an organic compound notable for its structural features and potential biological activities. This compound, which belongs to the class of piperidine carboxylates, has garnered interest in medicinal chemistry due to its unique molecular structure, which includes a piperidine ring substituted with a 2-fluorophenyl group and a carboxylate functional group. The following sections detail its synthesis, biological activity, and potential applications based on recent research findings.

Structural Characteristics

  • Molecular Formula : C14H18FNO2
  • Key Features :
    • Piperidine ring
    • 2-Fluorophenyl substitution
    • Carboxylate group at the 4-position

The specific fluorine substitution pattern on the phenyl ring significantly influences the compound's chemical reactivity and biological interactions compared to other derivatives, enhancing its potential as a pharmaceutical agent.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of piperidine derivatives with appropriate fluorinated aromatic compounds. The general synthetic route can be summarized as follows:

  • Formation of Piperidine Derivative : Start with a suitable piperidine precursor.
  • Substitution Reaction : Introduce the 2-fluorobenzyl group through nucleophilic substitution.
  • Carboxylation : Finally, esterify with methyl or other carboxylic acid derivatives to obtain the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. The presence of fluorine may enhance binding affinity, leading to modulation of receptor activity. This characteristic is particularly relevant in the context of analgesic and neuropharmacological effects.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl piperidine-4-carboxylateC7H13NO2Basic piperidine structureModerate activity
Methyl 1-(3-fluorophenyl)methylpiperidine-4-carboxylateC14H18FNO2Different fluorine positionHigh μ-opioid receptor affinity
Methyl 1-(2-chloro-4-fluorophenyl)methylpiperidine-4-carboxylateC14H17ClFNO2Chlorine and fluorine substitutionsVariable activity

This table highlights how structural modifications influence biological activity, suggesting that this compound may possess unique pharmacological properties due to its specific substitutions .

Case Studies and Research Findings

A review of literature reveals that compounds within the piperidine class often demonstrate diverse biological activities, including:

  • Analgesic Effects : Similar compounds show efficacy in pain management through opioid receptor modulation.
  • Neuropharmacological Effects : Potential applications in treating neurological disorders due to their ability to interact with neurotransmitter systems.

For example, studies on related piperidine derivatives have indicated significant anti-inflammatory and analgesic properties, positioning them as candidates for further development in pain management therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 1-[(2-fluorophenyl)methyl]piperidine-4-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of piperidine derivatives with fluorophenylmethyl halides under basic conditions. For example, analogous compounds are synthesized using sodium hydroxide in dichloromethane, followed by purification via column chromatography . To optimize yields:

  • Control reaction temperature (e.g., 0–25°C) to minimize side reactions.
  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
  • Monitor intermediates via TLC or HPLC to ensure completion before proceeding.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Handling : Use PPE (gloves, lab coats, goggles) due to acute oral toxicity (H302) and skin irritation (H315). Work in a fume hood to avoid inhalation (H335) .
  • Waste Disposal : Follow institutional guidelines for organic solvents and halogenated waste.

Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm substituent positions (e.g., fluorophenyl and piperidine moieties) via 1H^1H, 13C^{13}C, and 19F^{19}F-NMR .
  • Mass Spectrometry : Use high-resolution ESI-MS (e.g., Q Exactive Orbitrap) to verify molecular weight (e.g., m/z 251.30) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing using single-crystal diffraction data (e.g., COD entry 2230670 protocols) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational modeling for this compound?

  • Methodological Answer :

  • Compare experimental unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) with DFT-optimized geometries.
  • Validate hydrogen bonding and torsional angles using molecular dynamics simulations.
  • Revisit purification steps if computational data suggests polymorphic forms not observed experimentally.

Q. What strategies are effective in elucidating the pharmacological mechanisms of piperidine derivatives like this compound?

  • Methodological Answer :

  • Target Identification : Screen against receptor libraries (e.g., GPCRs, ion channels) using radioligand binding assays .
  • Enzyme Inhibition : Assess activity via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent).
  • ADME Profiling : Use in vitro models (e.g., Caco-2 cells for permeability, liver microsomes for metabolic stability) .

Q. How can cross-contamination be minimized during high-throughput screening involving this compound?

  • Methodological Answer :

  • Sample Preparation : Use robotic liquid handlers with disposable tips and pre-washed vials.
  • Chromatographic Purity Checks : Implement QC protocols with mobile phases like methanol/sodium acetate buffer (65:35 v/v) and UV detection at 254 nm .
  • Blank Runs : Interleave control experiments to detect carryover.

Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Scaffold Modification : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the fluorophenyl ring) .
  • Dose-Response Curves : Test analogs in cellular assays (e.g., IC50_{50} determination) to correlate substituent effects with potency.
  • Statistical Analysis : Use multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Factors : Measure plasma protein binding and bioavailability to explain potency drops in vivo .
  • Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites that may alter efficacy.
  • Species-Specific Differences : Replicate studies in alternative animal models (e.g., zebrafish for rapid screening).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.